1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-
Description
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLNYRWNXCBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN=C3N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Pyrrolo 2,3 B Pyridine 7 Azaindole Heterocyclic Class
The 1H-pyrrolo[2,3-b]pyridine core, more commonly known as 7-azaindole (B17877), is a bicyclic aromatic heterocycle composed of a fused pyrrole (B145914) and pyridine (B92270) ring. pitt.edujuniperpublishers.com This scaffold is considered a "privileged structure" in medicinal chemistry, a term used for molecular frameworks that are capable of binding to multiple biological targets. researchgate.netnih.govpharmablock.com The significance of the 7-azaindole class stems from its role as a bioisostere of both indole (B1671886) and the purine (B94841) bases found in nucleic acids. pharmablock.comnih.govrsc.org This structural mimicry allows 7-azaindole derivatives to interact with a wide array of enzymes and receptors.
The key difference between indole and 7-azaindole is the replacement of a carbon atom in the six-membered ring with a nitrogen atom. This substitution has profound effects on the molecule's electronic properties, basicity, and hydrogen bonding capabilities. pitt.edunih.gov Specifically, the pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, a feature critical for its interaction with many biological targets, particularly the hinge region of protein kinases. nih.govdepositolegale.it Among the various isomers of azaindole, the 7-azaindole is one of the most extensively utilized in drug discovery programs. pharmablock.com
Table 1: Physicochemical Properties of Azaindole Isomers This is an interactive data table. You can sort and filter the data.
| Isomer | Systematic Name | pKa |
|---|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | 6.94 |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 8.26 |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | 7.95 |
Significance of the 2 Cyclopropyl and 5 Fluoro Substituent Pattern for Chemical Biology and Medicinal Chemistry Research
The specific substitution pattern of 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is not arbitrary; each substituent is incorporated to confer distinct advantages for biological applications.
The 2-cyclopropyl substituent is a frequently used motif in drug design for several reasons. iris-biotech.defiveable.me The three-membered ring is conformationally rigid, which can help lock the molecule into a bioactive conformation, thereby improving binding affinity for its target and enhancing potency. iris-biotech.denbinno.comnih.gov This rigidity can also shield adjacent parts of the molecule from metabolic enzymes, improving its stability and half-life in the body. iris-biotech.dehyphadiscovery.com Furthermore, the cyclopropyl (B3062369) group can modulate key physicochemical properties such as lipophilicity and basicity (pKa), which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov Its unique electronic properties, including the enhanced π-character of its carbon-carbon bonds, can also contribute to favorable binding interactions. fiveable.menih.gov
The 5-fluoro substituent leverages the unique properties of fluorine in medicinal chemistry. informahealthcare.comtandfonline.com Fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom, allowing it to be substituted for hydrogen without causing significant steric hindrance. tandfonline.comnih.gov However, as the most electronegative element, it powerfully influences the electronic environment of the molecule, which can enhance binding affinity to a target protein. tandfonline.comnih.gov A key advantage of fluorine substitution is the increased metabolic stability it can confer. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. tandfonline.com Placing a fluorine atom at a site that would otherwise be susceptible to oxidative metabolism can effectively block this process and prolong the compound's activity. hyphadiscovery.comtandfonline.com In the context of 7-azaindoles, fluorine substitution at the 5-position has been a successful strategy in the development of various kinase inhibitors. nih.govmyskinrecipes.com
Table 2: Influence of Key Substituents in Medicinal Chemistry This is an interactive data table. You can sort and filter the data.
| Substituent | Common Application | Effect on Molecular Properties |
|---|---|---|
| Cyclopropyl | Replacement for isopropyl or phenyl groups | Increases metabolic stability, introduces conformational rigidity, modulates lipophilicity and pKa. iris-biotech.denih.gov |
Overview of Current Research Trajectories for 7 Azaindole Derivatives and the Titled Compound
Retrosynthetic Analysis of the 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine Core
A retrosynthetic analysis of the target molecule, 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, suggests a logical disconnection strategy that hinges on the formation of the pyrrole (B145914) ring fused to the pyridine (B92270) core. The primary disconnection breaks the C2-C3 and N1-C7a bonds of the pyrrole ring, a common approach in azaindole synthesis.
This leads back to a key intermediate, a 2-amino-3-substituted-5-fluoropyridine. The 2-cyclopropyl group can be envisioned as being installed from a two-carbon synthon that already contains the cyclopropyl moiety. A particularly effective precursor for this fragment is ethynylcyclopropane. This leads to a plausible forward synthesis starting from a halogenated aminopyridine, such as 2-amino-5-fluoro-3-iodopyridine . The synthesis would involve a cross-coupling reaction to introduce the cyclopropylacetylene (B33242) side chain, followed by an intramolecular cyclization to construct the fused pyrrole ring, thus forming the 7-azaindole framework. This approach offers a convergent and flexible route, allowing for the late-stage introduction of the C2-substituent.
Classical and Modern Synthetic Routes to Pyrrolo[2,3-b]pyridine Frameworks
The construction of the 7-azaindole skeleton has been a subject of extensive synthetic exploration, evolving from classical methods to more efficient and versatile modern strategies.
Classical Routes: Classical methods for indole (B1671886) synthesis, such as the Madelung and Fischer syntheses, have been adapted for 7-azaindoles. The Madelung synthesis involves the intramolecular cyclization of an N-(2-picolyl)aniline derivative under high-temperature basic conditions. The Fischer indole synthesis, on the other hand, utilizes the acid-catalyzed rearrangement of a pyridine-derived hydrazone. However, these methods often suffer from limitations such as harsh reaction conditions, low yields, and a narrow substrate scope, making them less suitable for the synthesis of highly functionalized azaindoles.
Modern Routes: Contemporary synthetic chemistry offers a wider array of milder and more efficient methods for constructing the pyrrolo[2,3-b]pyridine framework.
Domino Reactions: A novel one-pot method has been developed for the selective synthesis of 7-azaindoles through domino reactions between readily available 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde nih.gov. This approach demonstrates how careful selection of reagents can lead to complex structures from simple starting materials in a single operation nih.gov.
From Chloroamino-N-heterocycles: An efficient, protecting-group-free two-step route has been established that starts from chloroamino-N-heterocycles. The process involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization to yield the azaindole core organic-chemistry.org.
Silver-Catalyzed Cyclization: An intramolecular cyclization of acetylenic free amines catalyzed by silver salts provides a direct route to 7-azaindoles in very good yields organic-chemistry.org. This method proceeds under mild conditions and avoids the need for strong acids or bases organic-chemistry.org.
Strategies for the Stereoselective and Regioselective Installation of Cyclopropyl and Fluoro Substituents
The precise placement of the fluoro and cyclopropyl groups is critical for the biological activity of the target molecule. This requires highly selective synthetic strategies.
Installation of the Fluoro Substituent: The introduction of the fluorine atom is typically achieved on the pyridine ring prior to the construction of the azaindole core. The synthesis often commences with a commercially available or readily prepared fluorinated pyridine derivative, such as 2-amino-5-fluoropyridine. Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic systems. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. The regioselectivity of the fluorination of 2-aminopyridines is highly dependent on the other substituents present on the ring and the reaction conditions nih.gov. For the target molecule, the fluorine is at the 5-position, a common site for electrophilic attack on 2-aminopyridines.
Installation of the Cyclopropyl Substituent: The cyclopropyl group, a valuable moiety in medicinal chemistry for its unique conformational and electronic properties, can be installed using several modern synthetic methods digitellinc.com.
Cross-Coupling Reactions: A highly effective method for introducing the 2-cyclopropyl group involves a palladium-catalyzed Sonogashira coupling between a 3-halo-2-aminopyridine intermediate and ethynylcyclopropane . The resulting 3-(cyclopropylethynyl)-2-aminopyridine undergoes a subsequent intramolecular cyclization to form the 2-cyclopropyl-7-azaindole ring system.
Alternative Cross-Coupling Methods: Other modern cross-coupling reactions can also be employed. For example, Suzuki-Miyaura coupling using potassium cyclopropyltrifluoroborate (B8364958) salts offers a robust method for connecting cyclopropyl groups to aryl and heteroaryl halides acs.org. This approach is often characterized by its high functional group tolerance acs.org.
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Approaches for the Construction of Substituted 7-Azaindoles
Metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of the 7-azaindole scaffold, enabling the efficient formation of key carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is central to many modern synthetic routes toward substituted 7-azaindoles.
Sonogashira Coupling: As mentioned, this reaction is pivotal for creating the C-C bond between the pyridine core and the cyclopropylacetylene unit, which is the direct precursor to the 2-cyclopropyl substituent of the pyrrole ring organic-chemistry.orgnih.gov.
Suzuki-Miyaura Coupling: This versatile reaction is widely used to introduce aryl or other substituents onto the azaindole nucleus. For example, a 3-boronate derivative of a 5-fluoro-7-azaindole can be coupled with various aryl halides to diversify the structure. Similarly, starting from a dihalopyridine, site-selective Suzuki coupling can be used to build up the necessary substitution pattern before cyclization organic-chemistry.org.
Buchwald-Hartwig Amination: This reaction is employed for forming C-N bonds, for instance, in attaching amino groups to the pyridine or pyrrole rings of the core structure.
Other Metal-Mediated Approaches: Besides palladium, other transition metals and alkali metals play important roles in the synthesis of 7-azaindoles.
Copper-Catalyzed Reactions: Copper catalysts are effective for N-alkynylation and Chan-Lam cross-coupling reactions, providing alternative pathways for functionalizing the nitrogen atoms of the azaindole ring.
Silver-Catalyzed Cyclization: Silver catalysis enables the intramolecular cyclization of terminal alkynes, offering a mild and efficient method for forming the pyrrole ring of the azaindole system organic-chemistry.org.
Directed ortho-Metalation (DoM): The use of strong bases like lithium diisopropylamide (LDA) allows for the regioselective deprotonation of the pyridine ring, creating a nucleophilic center that can react with various electrophiles. This strategy is key in syntheses starting from precursors like 2,6-dichloropyridine.
Interactive Table: Metal-Mediated Reactions in 7-Azaindole Synthesis
| Reaction Type | Metal Catalyst/Mediator | Key Bond Formed | Typical Application |
|---|---|---|---|
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C(sp)-C(sp2) | Introduction of alkyne side chains for cyclization |
| Suzuki-Miyaura Coupling | Palladium (Pd) | C(sp2)-C(sp2) | Functionalization of the azaindole core with aryl/vinyl groups |
| Intramolecular Cyclization | Silver (Ag) | C-N | Pyrrole ring formation from acetylenic amines |
| Directed ortho-Metalation | Lithium (Li) | C-C or C-Heteroatom | Regioselective functionalization of the pyridine precursor |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key areas of optimization in the synthesis of 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine include the choice of catalyst, base, solvent, and temperature.
A notable example of optimization is seen in a novel one-pot synthesis of 7-azaindoles and their reduced 7-azaindoline counterparts rsc.org. In this domino reaction, the choice of the alkali-metal amide base dramatically controls the chemoselectivity. When lithium hexamethyldisilazide (LiN(SiMe3)2) is used as the base, the reaction exclusively yields the 7-azaindoline product. In contrast, employing potassium hexamethyldisilazide (KN(SiMe3)2) shifts the selectivity, making the desired 7-azaindole the major product rsc.org. This counterion-dependent selectivity provides a powerful tool for directing the reaction outcome.
Interactive Table: Effect of Base on Reaction Selectivity
| Base | Reactants | Major Product | Reference |
|---|---|---|---|
| LiN(SiMe3)2 | 2-fluoro-3-picoline + Benzaldehyde | 7-Azaindoline | rsc.org |
| KN(SiMe3)2 | 2-fluoro-3-picoline + Benzaldehyde | 7-Azaindole | rsc.org |
Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound
Integrating green chemistry principles into the synthesis of complex molecules like 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is essential for sustainable pharmaceutical manufacturing. The 12 principles of green chemistry provide a framework for designing more environmentally benign processes acs.orgnih.gov.
Waste Prevention and Atom Economy: One-pot and domino reactions, such as the selective synthesis of 7-azaindoles, are prime examples of this principle rsc.org. By combining multiple steps into a single operation, they reduce the need for intermediate purification, thus minimizing solvent use and waste generation nih.gov. The atom economy of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is significantly improved in such processes acs.org.
Use of Safer Solvents and Auxiliaries: A silver-catalyzed intramolecular cyclization has been reported to proceed efficiently "on-water" organic-chemistry.org. Using water as a solvent is a key tenet of green chemistry, as it is non-toxic, non-flammable, and readily available organic-chemistry.org.
Design for Energy Efficiency: The use of microwave heating can lead to significant energy savings by drastically reducing reaction times organic-chemistry.org. Similarly, developing reactions that proceed at ambient temperature and pressure is a core goal.
By consciously applying these principles, the synthesis of 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine and related compounds can be made more efficient, cost-effective, and environmentally sustainable.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 15N, 19F NMR) for Detailed Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, a comprehensive analysis using ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, as well as the protons of the cyclopropyl substituent. The fluorine atom at the 5-position will introduce characteristic splitting patterns for the adjacent aromatic protons. The N-H proton of the pyrrole ring would typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atoms in the heterocyclic system.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR is a powerful technique for fluorinated compounds. It is expected to show a singlet for the fluorine atom at the 5-position, with its chemical shift providing information about the electronic environment of the pyridine ring.
¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum, although less commonly reported due to lower sensitivity, would provide direct information about the electronic environment of the two nitrogen atoms in the pyrrolopyridine ring system.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-cyclopropyl | 0.8 - 1.2 | Multiplet | |
| H-cyclopropyl (methine) | 1.9 - 2.3 | Multiplet | |
| H3 | ~6.4 | Singlet | |
| H4 | 7.8 - 8.0 | Doublet of doublets | J(H-F), J(H-H) |
| H6 | 8.1 - 8.3 | Doublet of doublets | J(H-F), J(H-H) |
| NH | 11.0 - 12.0 | Broad Singlet |
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| C-cyclopropyl (CH₂) | 5 - 15 |
| C-cyclopropyl (CH) | 15 - 25 |
| C2 | 145 - 155 |
| C3 | 95 - 105 |
| C3a | 120 - 130 |
| C4 | 125 - 135 (d, J(C-F)) |
| C5 | 150 - 160 (d, J(C-F)) |
| C6 | 135 - 145 (d, J(C-F)) |
| C7a | 140 - 150 |
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺˙). This allows for the unambiguous confirmation of the molecular formula, C₁₀H₉FN₂. For a derivative of the target compound, N-((1R,3S)-3-((2-(2-Cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-fluoropyrimidin-4-yl)amino)cyclohexyl)pyrrolidine-1-carboxamide, high-resolution mass spectrometry was used to confirm its molecular formula. amazonaws.com
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways of the molecule. The fragmentation of 1H-pyrrolo[2,3-b]pyridines is known to involve processes such as the loss of HCN from the pyridine or pyrrole ring. The presence of the cyclopropyl and fluoro substituents would lead to specific fragmentation patterns, such as the loss of a propyl radical or a fluorine atom, which would be instrumental in confirming the structure. Studies on various substituted 1H-pyrrolo[2,3-b]pyridines have established general fragmentation behaviors that would be applicable here.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | 177.0826 | Protonated molecular ion |
| [M]⁺˙ | 176.0748 | Molecular ion (radical cation) |
| [M-C₃H₅]⁺ | 135.0353 | Loss of cyclopropyl radical |
| [M-HCN]⁺˙ | 149.0669 | Loss of hydrogen cyanide |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the pyrrole ring should appear as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the cyclopropyl group would be observed around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrrolopyridine ring system will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR data. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The breathing modes of the pyrrolopyridine and cyclopropyl rings would also be observable.
Single-Crystal X-ray Diffraction for Solid-State Conformation, Tautomerism, and Intermolecular Interactions
Solid-State Conformation: The analysis would reveal the planarity of the pyrrolopyridine ring system and the orientation of the cyclopropyl substituent relative to the heterocyclic core.
Tautomerism: The location of the pyrrole proton (1H- vs. 7H-tautomer) can be definitively established. For the parent 7-azaindole, the 1H-tautomer is the more stable form.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the pyridine nitrogen atom of a neighboring molecule, which is a common feature in the crystal structures of 7-azaindoles. Pi-stacking interactions between the aromatic rings might also be present. While a crystal structure for the specific target compound is not publicly available, studies on similar halogenated 7-azaindoles, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, have shown the formation of hydrogen-bonded dimers in the solid state.
Theoretical and Computational Chemistry Studies on 1h Pyrrolo 2,3 B Pyridine, 2 Cyclopropyl 5 Fluoro
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, stability, and reactivity of 7-azaindole (B17877) derivatives.
Electronic Structure: DFT calculations are used to determine the optimal molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For a molecule like 2-cyclopropyl-5-fluoro-7-azaindole, the electron-donating nature of the cyclopropyl (B3062369) group at the 2-position and the electron-withdrawing effect of the fluorine atom at the 5-position would significantly influence the electron distribution across the aromatic system. The molecular electrostatic potential (MEP) can also be calculated to identify regions that are rich or deficient in electrons, providing insights into potential sites for electrophilic and nucleophilic attack. tandfonline.com
Stability and Reactivity: The stability of the molecule can be assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies to predict how the molecule will behave in chemical reactions. Dispersion-corrected DFT and methods like Møller–Plesset perturbation theory (MP2) are used to accurately model non-covalent interactions, such as hydrogen bonding and n→π* interactions, which are crucial for the stability of complexes with other molecules. researchgate.net
Table 1: Representative Calculated Electronic Properties for a Substituted 7-Azaindole Derivative Note: These are typical values based on DFT calculations for analogous compounds and serve as an illustrative example.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, particularly in a solution phase.
Conformational Landscape: For 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, the primary source of conformational flexibility is the cyclopropyl group at the 2-position. MD simulations can explore the rotational freedom of this group relative to the planar 7-azaindole ring system. By simulating the molecule in a solvent box (e.g., water), researchers can map the potential energy surface and identify low-energy, stable conformations that are likely to be populated at room temperature.
Solution-Phase Behavior: MD simulations are invaluable for understanding how a solute interacts with solvent molecules. For 7-azaindole derivatives, the formation of hydrogen bonds between the pyrrole (B145914) N-H group, the pyridine (B92270) nitrogen, and water or alcohol molecules is a key aspect of their solution-phase behavior. researchgate.net These simulations can reveal the structure and dynamics of the solvation shell, which in turn influences the molecule's properties and reactivity. researchgate.netacs.org Studies on related compounds have shown that MD simulations, often combined with quantum mechanics (QM/MM methods), can elucidate complex phenomena such as excited-state proton transfer mediated by solvent molecules. nih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulation of a 7-Azaindole Derivative Note: This table presents a hypothetical but representative set of parameters for an MD simulation.
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E Water |
| Simulation Time | 100 - 500 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 bar |
| Ensemble | NPT (Isothermal-isobaric) |
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds.
NMR and IR Spectroscopy: DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) and infrared (IR) vibrational frequencies. tandfonline.com By calculating these parameters for a proposed structure and comparing them to experimental spectra, chemists can confirm the identity and purity of their compound. For 2-cyclopropyl-5-fluoro-7-azaindole, specific shifts for the cyclopropyl protons and the effect of the fluorine atom on the aromatic signals would be key features for computational prediction.
Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). mdpi.comias.ac.in Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π*). ias.ac.in Comparing theoretical spectra with experimental data for 7-azaindole and its derivatives has shown good agreement, supporting the reliability of these predictive methods. mdpi.com
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table provides a hypothetical example for a 7-azaindole derivative to illustrate the correlation.
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹H NMR (H at C4) | ~7.5 ppm | 7.48 ppm |
| ¹³C NMR (C5-F) | ~158 ppm (JC-F ≈ 240 Hz) | 157.5 ppm (JC-F = 238 Hz) |
| IR (N-H stretch) | ~3450 cm⁻¹ | 3465 cm⁻¹ |
| UV-Vis λmax | ~285 nm | 288 nm |
Computational Analysis of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, allowing for the optimization of synthetic routes.
Mechanism Elucidation: DFT calculations can be used to map the entire reaction coordinate for a proposed synthetic step. This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile can be constructed. For the synthesis of substituted 7-azaindoles, computational studies have been used to investigate mechanisms like the Chan-Lam coupling and the Chichibabin cyclization. researchgate.netnih.gov For example, a proposed mechanism for forming the 7-azaindole ring might involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, and DFT can be used to validate the feasibility of each step. uni-rostock.deuni-rostock.de
Transition State Analysis: Identifying the transition state and calculating its activation energy (the energy barrier for the reaction) is key to predicting reaction rates. This information helps chemists understand why certain reagents or conditions favor a particular outcome and can guide the design of more efficient syntheses.
Table 4: Example of Calculated Activation Energies for a Hypothetical Synthetic Step Note: Values are illustrative for a reaction involving a 7-azaindole derivative.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Intramolecular Cyclization | TS1 | +18.5 |
| Dehydration/Aromatization | TS2 | +12.2 |
Molecular Docking and Binding Energy Calculations with Biomolecular Targets (Theoretical Investigations)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. jst.go.jpnih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein.
Binding Mode Prediction: Docking simulations place the 2-cyclopropyl-5-fluoro-7-azaindole molecule into the binding pocket of a target protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose. These studies are critical for generating hypotheses about how the compound might inhibit a protein's function. The 7-azaindole core typically forms key hydrogen bonds with the "hinge region" of kinase active sites. jst.go.jp Docking studies on various derivatives have elucidated interactions with targets such as c-Met, TNIK, FGFR, and DDX3. nih.govimist.marsc.orgnih.gov
Binding Energy Calculations: Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used in conjunction with MD simulations to calculate the binding free energy more accurately. These calculations provide a quantitative prediction of binding affinity and can help rank a series of potential inhibitors before their synthesis. nih.gov
Table 5: Illustrative Molecular Docking Results for a 7-Azaindole Derivative against a Protein Kinase Note: This table shows hypothetical results typical for this class of compounds.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 2-cyclopropyl-5-fluoro-7-azaindole | -9.5 | Met120 (backbone NH) | Hydrogen Bond (from N7) |
| Glu118 (backbone C=O) | Hydrogen Bond (from N1-H) | ||
| Val95, Leu170 | Hydrophobic Interaction (cyclopropyl) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (Theoretical Frameworks)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Model Development: For a series of 1H-pyrrolo[2,3-b]pyridine derivatives with known biological activity (e.g., IC₅₀ values), a QSAR model can be developed. This involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each compound. Statistical methods are then used to create an equation that relates these descriptors to the observed activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that have been successfully applied to 7-azaindole derivatives. imist.maeurekaselect.com
Predictive Power: A validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds. The contour maps generated by CoMFA and CoMSIA models provide a visual guide, highlighting regions where modifying the molecule (e.g., adding bulky groups, electron-withdrawing groups) is likely to increase or decrease activity. imist.maeurekaselect.com This framework is essential for rational drug design, allowing chemists to prioritize the synthesis of compounds with the highest probability of success.
Table 6: Typical Statistical Results for a 3D-QSAR (CoMFA/CoMSIA) Model Note: These values indicate the statistical validity and predictive power of a hypothetical model for 7-azaindole inhibitors.
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated R²) | > 0.5 | Indicates good internal model predictivity |
| R² (Non-cross-validated R²) | > 0.8 | Indicates good correlation and model fit |
| R²_pred (External validation) | > 0.6 | Indicates good predictivity for an external test set |
Chemical Reactivity and Derivatization Strategies for 1h Pyrrolo 2,3 B Pyridine, 2 Cyclopropyl 5 Fluoro
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core
The reactivity of the 7-azaindole (B17877) core is influenced by the electronic properties of both the pyrrole (B145914) and pyridine (B92270) rings. The pyrrole ring is electron-rich and generally more susceptible to electrophilic attack, while the pyridine ring is electron-deficient and more prone to nucleophilic substitution, particularly when activated by electron-withdrawing groups. researchgate.net
Electrophilic Aromatic Substitution:
The pyrrole moiety of the 7-azaindole system is the primary site for electrophilic aromatic substitution, with the C3 position being the most reactive. rsc.org The presence of the 2-cyclopropyl group, which can stabilize an adjacent positive charge through its "bent" p-orbitals, is expected to further activate the pyrrole ring towards electrophiles. Conversely, the 5-fluoro substituent on the pyridine ring is a deactivating group for electrophilic substitution on that ring due to its inductive electron-withdrawing effect.
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to occur preferentially at the C3 position.
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are expected to selectively halogenate the C3 position.
Nitration: Under carefully controlled conditions, nitrating agents (e.g., HNO₃/H₂SO₄) would likely introduce a nitro group at C3. Harsher conditions might lead to polysubstitution or degradation.
Friedel-Crafts Acylation: Acylation with acyl chlorides or anhydrides in the presence of a Lewis acid is predicted to yield the 3-acyl derivative.
| Electrophilic Reaction | Reagent | Predicted Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Nitration | HNO₃/H₂SO₄ (mild) | 2-Cyclopropyl-5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
| Acylation | Acetyl chloride, AlCl₃ | 1-(2-Cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
Nucleophilic Aromatic Substitution:
The pyridine ring of the 7-azaindole scaffold is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group or further activated by electron-withdrawing substituents. The 5-fluoro substituent itself can act as a leaving group in SNAr reactions, particularly when the ring is activated by other groups or under forcing conditions. beilstein-journals.org The rate of substitution would be enhanced by the presence of additional electron-withdrawing groups on the pyridine ring.
Common nucleophiles like amines, alkoxides, and thiolates could potentially displace the fluorine atom, although this may require elevated temperatures or the use of a strong base.
| Nucleophile | Conditions | Predicted Product |
| Ammonia | High Temperature/Pressure | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
| Sodium Methoxide | Heat | 2-Cyclopropyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine |
| Sodium Thiophenoxide | Heat | 2-Cyclopropyl-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine |
Functional Group Interconversions Involving the Cyclopropyl (B3062369) and Fluoro Moieties
Cyclopropyl Group:
The cyclopropyl group is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under certain circumstances, such as in the presence of strong acids or through transition-metal-catalyzed processes. acs.orgrsc.org These reactions can provide a pathway to more complex structures. For instance, acid-catalyzed ring-opening in the presence of a nucleophile could lead to the formation of a propyl-substituted derivative.
Fluoro Group:
The fluoro group on the pyridine ring is relatively unreactive but can be a site for nucleophilic aromatic substitution as previously discussed. Another potential transformation is its involvement in metal-catalyzed cross-coupling reactions, although this is less common than for heavier halogens. More specialized techniques, such as defluorinative coupling, could also be employed to introduce new functional groups. acs.org
Cycloaddition Reactions and Annulation Strategies for Novel Fused Systems
The 7-azaindole scaffold can participate in cycloaddition reactions to construct novel fused heterocyclic systems.
Diels-Alder Reactions:
The pyrrolo[2,3-b]pyridine system can act as a diene or a dienophile in Diels-Alder reactions, depending on the substituents and the reaction partner. researchgate.netwikipedia.org The electron-rich pyrrole ring can potentially act as a diene. More commonly, vinyl-substituted 7-azaindoles can act as dienophiles. Derivatization of the 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine to introduce a vinyl group at a suitable position, for example at C3, would create a dienophile for [4+2] cycloaddition reactions.
[3+2] Cycloaddition Reactions:
The pyrrole ring can also participate in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered rings fused to the azaindole core.
Annulation Strategies:
Annulation strategies involve the construction of a new ring onto the existing 7-azaindole framework. This can be achieved through multi-step sequences often involving the introduction of functional groups that can then undergo intramolecular cyclization. For example, functionalization at the C3 and C4 positions with appropriate groups could enable the formation of a new ring fused across these positions.
| Reaction Type | Reactant | Potential Fused System |
| Diels-Alder | 3-Vinyl-2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine + Maleimide | Polycyclic imide derivative |
| Annulation | Intramolecular cyclization of a suitably functionalized derivative | Fused polycyclic heteroaromatic |
Regioselective Functionalization of the Pyrrole and Pyridine Rings
Achieving regioselectivity in the functionalization of the 7-azaindole core is crucial for the synthesis of specific derivatives.
Pyrrole Ring Functionalization:
As mentioned, the C3 position is the most nucleophilic and is the primary site of electrophilic attack. Protection of the N1-H with a suitable protecting group, such as a triisopropylsilyl (TIPS) group, can be employed to prevent N-functionalization and direct reactions to the carbon framework. researchgate.net Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By using a directing group, typically on the nitrogen of the pyrrole ring, it is possible to direct lithiation to the C2 position. However, since the C2 position is already substituted with a cyclopropyl group in the target molecule, this strategy would be more applicable to functionalizing the pyridine ring.
Pyridine Ring Functionalization:
Functionalization of the pyridine ring is more challenging due to its electron-deficient nature. However, several strategies can be employed:
N-Oxidation: Formation of the 7-azaindole-N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack at different positions. This can be a versatile strategy to introduce functionality at the C4, C5, and C6 positions. researchgate.net
Directed ortho-Metalation (DoM): A directing group at a suitable position can facilitate regioselective deprotonation and subsequent functionalization of the pyridine ring. For instance, a directing group at N1 could potentially direct metalation to the C6 position. researchgate.net
Halogen-Metal Exchange: If a halogen is present on the pyridine ring, halogen-metal exchange followed by quenching with an electrophile is a reliable method for introducing a wide range of substituents.
| Strategy | Target Position | Example Reagents |
| Electrophilic Substitution | C3 | NBS, NCS, HNO₃ |
| Directed ortho-Metalation | C6 (with N1 directing group) | n-BuLi, then electrophile |
| N-Oxidation followed by Nucleophilic Attack | C4, C6 | m-CPBA, then nucleophile |
Photochemical and Electrochemical Reactivity of Fluoro-Substituted Azaindoles
Photochemical Reactivity:
The photophysical properties of 7-azaindole and its derivatives have been studied due to their fluorescence and potential as biological probes. The introduction of a fluorine atom can influence the photostability and excited-state properties of the molecule. nih.govrsc.org Fluorinated aromatic compounds can exhibit enhanced photostability. rsc.org The 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine is expected to be fluorescent, and its emission properties would be sensitive to the solvent environment. Photochemical reactions, such as photo-induced cycloadditions or rearrangements, could be possible, although specific studies on this derivative are lacking.
Electrochemical Reactivity:
Mechanistic Investigations of Biological Interactions for 1h Pyrrolo 2,3 B Pyridine, 2 Cyclopropyl 5 Fluoro in in Vitro Systems
Biochemical and Cell-Based Assay Development for Target Identification and Validation (Non-Clinical)
To identify and validate the biological targets of a compound like 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, researchers employ a tiered approach involving both biochemical and cellular assays. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of several kinase families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Traffic N-terminal kinase (TNIK). mdpi.comnih.gov
Biochemical Assays: Initial screening is typically performed using cell-free biochemical assays to measure the direct inhibitory effect of the compound on a panel of purified enzymes. For kinase targets, this often involves measuring the phosphorylation of a substrate peptide. For example, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been evaluated for their inhibitory activity against FGFR1, 2, 3, and 4. nih.govrsc.org Similarly, related compounds have been tested against JAK1, JAK2, and JAK3 to determine their potency and selectivity. nih.gov These assays provide half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays: Following biochemical validation, cell-based assays are crucial to confirm that the compound can penetrate cell membranes and engage its target in a physiological context. For potential anti-cancer agents, researchers use proliferation and viability assays on various human cancer cell lines. For instance, analogs of this scaffold have shown growth inhibitory effects on breast cancer (4T1), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.gov If the compound targets the immune system, such as by inhibiting JAKs, its effect on cytokine-stimulated cell proliferation is assessed. A common assay measures the inhibition of interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation, a process highly dependent on JAK3 signaling. nih.gov
The table below summarizes typical assays used to profile compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Assay Type | Purpose | Example Target(s) | Measured Endpoint |
| Biochemical | |||
| Kinase Activity Assay | Determine direct enzyme inhibition | FGFR1, FGFR2, FGFR3, JAK3 | IC50 (nM) |
| Cell-Based | |||
| Cell Proliferation Assay | Assess antiproliferative effects | 4T1, HeLa, A549 cancer cells | GI50 (µM) |
| Colony Formation Assay | Evaluate long-term inhibition of cell growth | 4T1 breast cancer cells | Reduction in colony numbers |
| T-Cell Proliferation Assay | Measure immunomodulatory effects | IL-2 stimulated rat spleen cells | IC50 (nM) |
| Wound-Healing Assay | Assess inhibition of cell migration | Hepatic Stellate Cells (HSCs) | Reduction in cell migration |
These assays are fundamental for validating the primary target(s) of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- and guiding further mechanistic studies.
Enzyme Inhibition Kinetics and Characterization of Mechanism of Action (e.g., ATP-Competitive, Allosteric)
Understanding how an inhibitor interacts with its target enzyme is critical. For kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the primary mechanism of action is competitive inhibition with respect to ATP. nih.gov The 7-azaindole (B17877) nucleus is a bioisostere of adenine (B156593) and is designed to fit into the ATP-binding pocket of kinases.
Docking studies and co-crystallization structures of related compounds with their target kinases, such as FGFR1, reveal the specific interactions that facilitate this inhibition. The 1H-pyrrolo[2,3-b]pyridine core typically forms two critical hydrogen bonds with the "hinge region" of the kinase domain—a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. nih.gov Specifically, the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor in the active site and preventing ATP from binding. nih.gov This mode of action classifies these compounds as Type I kinase inhibitors, as they bind to the active conformation of the enzyme.
Kinetic studies are performed to confirm this mechanism. By measuring the rate of the enzymatic reaction at varying concentrations of both the substrate (ATP) and the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be generated. For an ATP-competitive inhibitor, the results would show an increase in the apparent Michaelis constant (Km) for ATP with no change in the maximum reaction velocity (Vmax). This indicates that higher concentrations of ATP can overcome the inhibition, which is the hallmark of a competitive mechanism.
Receptor Binding Assays and Ligand-Receptor Interaction Profiling (Excluding Clinical Outcomes)
To characterize the binding affinity and thermodynamics of the inhibitor-target interaction, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on the binding kinetics (kon and koff rates) and the dissociation constant (KD), which is a direct measure of binding affinity. For instance, a related 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivative was shown to have a KD value of 0.11 µM against its target in an SPR assay. researchgate.net
Molecular docking studies are used to predict and rationalize the binding mode. For inhibitors targeting FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus forms hydrogen bonds with the backbone carbonyl of glutamate (B1630785) (E562) and the NH group of alanine (B10760859) (A564) in the hinge region. nih.gov Substituents on the core scaffold then extend into adjacent hydrophobic pockets, forming additional van der Waals and π-π stacking interactions that enhance potency and selectivity. For example, a phenyl group at the 2-position can form π-π interactions with a phenylalanine residue (F489) in the active site. nih.gov The specific 2-cyclopropyl and 5-fluoro substituents of the titular compound would be expected to engage in similar interactions, with the fluorine atom potentially forming favorable contacts or altering the electronic properties of the ring system to improve binding.
Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro Studies)
Once a compound is shown to inhibit a specific kinase, it is essential to demonstrate that this inhibition translates into the modulation of downstream cellular signaling pathways. This is typically analyzed using techniques like Western blotting to measure the phosphorylation status of key pathway proteins.
If 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- were to target FGFR, its activity would lead to the inhibition of receptor autophosphorylation. This would, in turn, block the activation of downstream signaling cascades, including:
RAS–MEK–ERK pathway: Regulates cell proliferation and differentiation.
PI3K–Akt pathway: Promotes cell survival and growth.
PLCγ pathway: Involved in cell migration and angiogenesis.
Studies on FGFR inhibitors with the same core scaffold have demonstrated a dose-dependent reduction in the phosphorylation of FGFR and downstream effectors like ERK. nih.gov
Similarly, if the compound targets the JAK/STAT pathway, it would inhibit the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. nih.gov This would prevent their translocation to the nucleus and subsequent transcription of cytokine-responsive genes, thereby exerting an immunomodulatory effect. This has been demonstrated in cellular assays where JAK inhibitors based on this scaffold inhibit IL-2-stimulated T-cell proliferation. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity in Model Systems (Excluding Clinical Efficacy)
SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the 1H-pyrrolo[2,3-b]pyridine scaffold, SAR exploration has yielded several key insights.
The Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core is maintained as the essential hinge-binding motif. nih.gov
Substitution at the 5-Position: The 5-position of the ring is a critical site for modification. Introducing a hydrogen bond acceptor at this position can significantly improve activity. For example, replacing a hydrogen with a trifluoromethyl group (which is electronically similar to a fluoro group) on an FGFR inhibitor analog increased its potency nearly 20-fold. nih.gov This enhancement is attributed to the formation of a new hydrogen bond with a glycine (B1666218) residue (G485) near the active site. nih.gov This strongly suggests that the 5-fluoro substituent is a rational design choice for enhancing binding affinity.
Substitution at the 2-Position: The 2-position extends into a region of the ATP-binding pocket where various substituents can be explored. SAR studies on related scaffolds have shown that small aliphatic cyclic groups, such as cyclopropyl (B3062369), are well-tolerated at this position and can maintain high potency. nih.gov In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, the 2-cyclopropyl analog retained potent activity. nih.gov
The table below presents SAR data for analogous 1H-pyrrolo[2,3-b]pyridine compounds, illustrating the effect of substitutions on inhibitory activity against FGFR1.
| Compound ID | 5-Position Substituent | Other Substituent | FGFR1 IC50 (nM) |
| Analog 1 | -H | 3-(m-methoxyphenyl)methyl | 1900 |
| Analog 2 | -CF3 | 3-(m-methoxyphenyl)methyl | 83 |
| Analog 3 | -CF3 | 3-(3,5-dimethoxyphenyl)methyl | 7 |
Data derived from studies on analogous compounds to illustrate SAR principles. nih.gov
These findings collectively suggest that the combination of a 2-cyclopropyl group and a 5-fluoro group on the 1H-pyrrolo[2,3-b]pyridine scaffold is a chemically sound strategy for developing a potent kinase inhibitor.
Emerging Research Directions and Future Perspectives for 1h Pyrrolo 2,3 B Pyridine, 2 Cyclopropyl 5 Fluoro
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of functionalized 7-azaindole (B17877) derivatives is a critical area of research. uni-rostock.de Current methodologies often involve multi-step processes. nih.gov Future efforts are directed towards creating more streamlined and efficient synthetic routes. One-pot methods are being developed for the selective synthesis of 7-azaindoles from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. rsc.org The chemoselectivity in these reactions can be controlled by the choice of alkali-metal amide, such as LiN(SiMe3)2 or KN(SiMe3)2, which provides a versatile handle for further functionalization. rsc.org
Modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer methods, have been adapted for the preparation of various substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org Additionally, innovative approaches utilizing donor-acceptor cyclopropanes have been developed. These react with triflic anhydride (B1165640) to produce an intermediate that, upon treatment with primary amines, yields 6-trifloxy-7-azaindolines, which can be dehydrogenated to the corresponding 7-azaindoles. nih.gov The trifloxy group serves as a versatile point for introducing chemical diversity through cross-coupling reactions. nih.gov
Future synthetic strategies will likely focus on:
Domino Reactions: As demonstrated by the alkali-amide controlled synthesis, domino reactions offer an efficient pathway to construct the 7-azaindole core. rsc.org
C-H Activation: Direct functionalization of the azaindole core through C-H activation is a highly sought-after goal to avoid pre-functionalization steps. researchgate.net
Multicomponent Reactions: Isocyanide-based multicomponent reactions have shown promise in rapidly constructing complex polycyclic systems containing the pyrrolo[2,3-b]pyridine core. beilstein-journals.org
| Synthetic Strategy | Starting Materials | Key Features |
| Alkali-Amide Controlled Domino Reaction | 2-fluoro-3-methylpyridine, Arylaldehyde | One-pot synthesis, Chemoselectivity dependent on counterion (Li+ vs. K+). rsc.org |
| Donor-Acceptor Cyclopropane Route | Cyclopropane-1,1-diesters, Primary amines | Forms a versatile 6-trifloxy intermediate for cross-coupling. nih.gov |
| Modified Fischer/Madelung Synthesis | Appropriate pyridine (B92270) precursors | Adaptations of classic indole syntheses for alkyl and aryl derivatives. rsc.org |
| Cross-Coupling Reactions | Halogenated 7-azaindoles, Boronic acids/amines | Suzuki-Miyaura and Buchwald-Hartwig reactions for C-C and C-N bond formation. nih.gov |
Exploration of Underexplored Biological Targets for this Scaffold
The 7-azaindole scaffold is a versatile pharmacophore found in inhibitors of various protein kinases, which are implicated in cancer and inflammatory diseases. nih.govnih.gov While targets like PI3K, FGFR, and c-Met are well-documented for this scaffold, many other biological targets remain underexplored. nih.govnih.govnih.gov
Recent research has identified novel applications for 7-azaindole derivatives, suggesting a broader therapeutic potential. nih.gov For instance, derivatives have shown activity as:
Antiviral Agents: Certain 7-azaindole analogues are being investigated as potential treatments for influenza by targeting the viral polymerase PB2 subunit. nih.govsmolecule.com
Immunomodulators: The scaffold has been used to develop inhibitors of Janus Kinase 3 (JAK3), which plays a key role in immune responses, indicating potential for treating autoimmune diseases and organ transplant rejection. researchgate.net
Inflammasome Inhibitors: A new class of 7-azaindole-3-acrylamides has been shown to inhibit inflammasomes and the production of the pro-inflammatory cytokine IL-1β, offering a potential new treatment strategy for inflammatory bowel disease (IBD). bioengineer.org
HDAC6 Inhibitors: A 7-azaindole sulfonamide demonstrated anti-proliferative activity through the inhibition of HDAC6, with good selectivity over other HDAC isoforms. nih.gov
Future research should systematically screen 1H-pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- and its analogues against a wider range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes outside the kinase family. In silico repositioning strategies can be employed to identify novel targets for this privileged scaffold. durham.ac.uk
| Biological Target Family | Specific Example(s) | Therapeutic Area |
| Kinases | PI3K, FGFR, c-Met, JAK3, DYRK1B/2, PIM2 | Oncology, Inflammation, Immunology. nih.govnih.govnih.govnih.govresearchgate.net |
| Viral Proteins | Influenza Polymerase PB2 | Infectious Disease. nih.gov |
| Epigenetic Targets | HDAC6 | Oncology. nih.gov |
| Inflammatory Complexes | Inflammasomes (IL-1β pathway) | Inflammatory Diseases (e.g., IBD). bioengineer.org |
| Cell Cycle Regulators | Cyclin-dependent kinase 1 (CDK1) | Oncology. nih.gov |
Advancements in Computational Approaches for Predictive Modeling and Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.govmdpi.com For the 1H-pyrrolo[2,3-b]pyridine scaffold, in silico methods are increasingly used for rational drug design, understanding structure-activity relationships (SAR), and predicting pharmacokinetic properties. nih.govnih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the binding mode of a ligand within the active site of a target protein. It has been successfully used to understand the interactions of 1H-pyrrolo[2,3-b]pyridine derivatives with kinases like FGFR1, helping to rationalize observed inhibitory activities and guide the design of more potent compounds. nih.gov For example, docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus can form crucial hydrogen bonds with the hinge region of the kinase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed molecules. mdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new hits.
Quantum Mechanics (QM): High-level QM calculations can be used to study conformational preferences of molecules, as was done to investigate the planarity of the 7-azaindole and pyrimidine (B1678525) rings in influenza inhibitors. nih.gov
Future advancements will likely involve the use of artificial intelligence and machine learning to build more accurate predictive models for activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. These advanced computational tools will enable a more rapid and cost-effective design-synthesize-test cycle for novel derivatives of 1H-pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-.
Integration with Systems Biology and Omics Technologies for Broader Biological Understanding
Systems biology offers a holistic approach to understanding complex biological systems, moving beyond the traditional one-target, one-drug paradigm. nih.gov By integrating high-throughput "omics" data (genomics, transcriptomics, proteomics, metabolomics), researchers can gain a comprehensive view of how a compound like 1H-pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- affects cellular networks. nih.govresearchgate.net
This integrated approach can:
Elucidate Mechanisms of Action: Transcriptomic and proteomic analyses can reveal changes in gene and protein expression patterns following treatment, providing insights into the downstream signaling pathways affected by the compound. oup.com
Identify Biomarkers: Omics data can help identify biomarkers that predict patient response or resistance to a particular drug, paving the way for personalized medicine.
Uncover Off-Target Effects: A systems-level view can help identify unintended interactions, providing a more complete understanding of a compound's biological profile. nih.gov
Model Drug Effects: Constraint-based modeling and analysis (COBRA) can integrate metabolomic and transcriptomic data to simulate the effects of a drug on cellular metabolism at a genome scale. nih.gov
Potential for Material Science or Catalysis Applications (If Supported by Future Research)
While the primary focus for the 1H-pyrrolo[2,3-b]pyridine scaffold has been in medicinal chemistry, its unique electronic and structural properties suggest potential for applications in other fields, such as material science and catalysis. rsc.org The 7-azaindole core is known to have applications in coordination chemistry and as an optical probe. rsc.org
Although research in these areas is nascent, potential future directions could include:
Organic Electronics: The electron-rich heterocyclic system could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, allowing for the construction of novel supramolecular structures with potential applications in gas storage, separation, or catalysis.
Organocatalysis: The scaffold itself, or derivatives thereof, could be explored as a catalyst for various organic transformations, leveraging the electronic properties of the fused ring system.
These potential applications are currently speculative and require dedicated future research to explore and validate the utility of 1H-pyrrolo[2,3-b]pyridine derivatives beyond the realm of biology and medicine.
Strategies for Improving Selectivity and Potency in In Vitro Models
A key challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase over other closely related kinases to minimize off-target effects. researchgate.net Structure-based drug design and systematic exploration of structure-activity relationships (SAR) are crucial strategies for enhancing both potency and selectivity. nih.gov
For the 1H-pyrrolo[2,3-b]pyridine scaffold, several strategies have proven effective:
Scaffold Hopping and Bioisosteric Replacement: Replacing a core scaffold with a bioisosteric one, such as substituting a quinoline (B57606) with a 7-azaindole, can significantly modulate potency and other pharmacological parameters. nih.gov For example, replacing a phenyl group with a pyridine group at the 3-position of the 7-azaindole core led to a nearly 30-fold increase in potency for a PI3Kγ inhibitor. nih.gov
Substitution at Key Positions: Systematic modification of substituents around the core scaffold is a classic medicinal chemistry approach. For instance, in a series of PDE4B inhibitors, modifying the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was critical for tuning activity and selectivity. nih.gov Similarly, introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was shown to improve activity in FGFR inhibitors by forming an additional hydrogen bond. nih.gov
Targeting Specific Conformations: Designing inhibitors that bind to a unique, inactive conformation of a kinase can lead to improved selectivity. acs.org
Q & A
Q. What synthetic strategies are commonly employed to introduce cyclopropyl and fluoro substituents into the pyrrolo[2,3-b]pyridine scaffold?
The synthesis of 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves sequential functionalization. Key steps include:
- Halogenation : Selective fluorination at the 5-position using reagents like Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C) to achieve regioselectivity .
- Cyclopropane Introduction : Suzuki-Miyaura coupling with cyclopropyl boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) .
- Purification : Column chromatography (e.g., DCM/ethyl acetate gradients) and recrystallization to isolate the target compound .
Q. Which spectroscopic techniques are critical for characterizing 2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine?
- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane integrity. For example, the 5-fluoro group causes distinct splitting patterns (e.g., δ ~7.23 ppm for H-5 in DMSO-d₆) .
- ¹⁹F NMR : Validates fluorine incorporation (e.g., δ ~-172 ppm for 5-fluoro substituents) .
- HRMS : Ensures molecular formula accuracy (e.g., [M+H]⁺ calculated for C₁₀H₉FN₂: 176.0753) .
Q. How is compound purity validated during synthesis?
- HPLC/LC-MS : To assess purity (>95%) and detect trace impurities .
- Melting Point Analysis : Consistency with literature values confirms crystallinity .
Advanced Research Questions
Q. How do structural modifications at the 2- and 5-positions impact fibroblast growth factor receptor (FGFR) inhibition?
- 2-Cyclopropyl Group : Enhances hydrophobic interactions within the FGFR1 ATP-binding pocket, as shown in molecular docking studies (e.g., van der Waals contacts with Ala564) .
- 5-Fluoro Substituent : Improves metabolic stability by reducing CYP450-mediated oxidation. FGFR1 IC₅₀ values for 5-fluoro derivatives (e.g., 7 nM for compound 4h) are significantly lower than non-fluorinated analogs (>100 nM) .
- SAR Table :
| Substituent (Position) | FGFR1 IC₅₀ (nM) | Ligand Efficiency (LE) |
|---|---|---|
| 2-Cyclopropyl, 5-Fluoro | 7 | 0.45 |
| 2-Methyl, 5-H | 89 | 0.32 |
| 2-Phenyl, 5-Fluoro | 25 | 0.38 |
| Data from |
Q. What methodologies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?
- Comparative Assays : Use standardized cell lines (e.g., 4T1 breast cancer cells) to evaluate antiproliferative activity under identical conditions .
- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) identify off-target effects that may explain variability .
- Metabolic Stability Studies : Assess liver microsomal stability to clarify discrepancies in in vivo efficacy .
Q. How are computational tools applied to optimize the pyrrolo[2,3-b]pyridine scaffold for target binding?
- Molecular Docking (AutoDock Vina) : Predicts binding modes with FGFR1 (PDB: 3GQI). For example, the 5-fluoro group forms a hydrogen bond with Gly485 backbone NH .
- MD Simulations (GROMACS) : Evaluates binding stability over 100 ns trajectories; RMSD <2 Å indicates stable interactions .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with FGFR1 inhibition (R² = 0.87) .
Methodological Notes
- Synthetic Challenges : Low yields (e.g., 29% for fluorination ) are mitigated by optimizing reaction time/temperature and using phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) .
- Biological Assays : Apoptosis is quantified via Annexin V/PI staining, while migration/invasion are assessed using Transwell® assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
